N'-methyl-1H-1,2,3-benzotriazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide typically involves the reaction of benzotriazole derivatives with methylating agents under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as an intermediate, which reacts with carbamate salts to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of efficient catalysts and solvents is also crucial to ensure the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzotriazole derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but different functional groups.
4(5)-Methylbenzotriazole: A methylated derivative with distinct chemical properties and applications.
1-Methyl-1H-1,2,3-benzotriazole: Another methylated benzotriazole with unique reactivity and uses.
Uniqueness
N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-methylbenzotriazole-1-carboximidamide |
InChI |
InChI=1S/C8H9N5/c1-10-8(9)13-7-5-3-2-4-6(7)11-12-13/h2-5H,1H3,(H2,9,10) |
InChI Key |
SVQPTGQDDHJPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.